N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)-3,5-dinitrophenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-13(2)12-8(15(19)20)5-7(6-9(12)16(21)22)14-10(17)3-4-11(14)18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYAUURPGVXHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188305 | |
| Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3475-74-9 | |
| Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3475-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90450 | |
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| Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(dimethylamino)-3,5-dinitrophenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.410 | |
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Preparation Methods
Core Reaction Framework
The synthesis of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide follows a two-step process common to maleimide derivatives:
-
Maleamic Acid Formation : Reaction of 4-dimethylamino-3,5-dinitroaniline with maleic anhydride in a polar aprotic solvent.
-
Cyclodehydration : Intramolecular cyclization of the maleamic acid intermediate using acetic anhydride and a catalyst to form the maleimide ring.
The generalized reaction equation is:
Solvent Selection and Optimization
Ethyl acetate is preferred over traditional solvents like dimethylformamide (DMF) or toluene due to its lower toxicity, cost, and ease of recovery. Comparative studies show:
| Solvent | Boiling Point (°C) | Toxicity | Recovery Efficiency | Yield Impact |
|---|---|---|---|---|
| Ethyl Acetate | 77 | Low | 85–90% | 95–96% |
| DMF | 153 | High | <50% | 88–90% |
| Toluene | 111 | Moderate | 70–75% | 91–93% |
The solvent’s dielectric constant () facilitates dipole interactions during the ring-opening step, while its moderate polarity prevents premature precipitation of intermediates.
Catalytic Strategies and Stoichiometric Ratios
Phase-Transfer Catalysis
Polyethylene glycol-600 (PEG-600) is employed as a phase-transfer catalyst to accelerate the reaction by shuttling reactants between aqueous and organic phases. At 5–10% w/w of maleic anhydride, PEG-600 reduces reaction time from 6 hours to 1.5 hours while improving yield by 8–10%.
Stoichiometric Precision
Critical molar ratios for optimal yield:
-
4-Dimethylamino-3,5-dinitroaniline : Maleic Anhydride = 1 : 2.1–2.4
Deviations beyond these ranges lead to incomplete cyclization or side reactions, such as the formation of maleamide byproducts.
Temperature and Reaction Kinetics
Thermal Profiling
The reaction is exothermic, requiring precise temperature control:
-
Maleamic Acid Formation : 40–50°C (previents thermal degradation of nitro groups).
-
Cyclodehydration : 60–70°C (ensures complete ring closure without oxidizing the dimethylamino group).
A representative kinetic profile under optimal conditions is:
| Time (hours) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 0.5 | 45 | 92 |
| 1.0 | 78 | 95 |
| 1.5 | 95 | 97 |
Purification and Characterization
Isolation Techniques
Post-reaction purification involves:
Analytical Validation
-
Spectroscopy :
Comparative Analysis of Methodologies
Patent vs. Academic Synthesis
The ethyl acetate/PEG-600 method from CN102531993A outperforms classical DMF-based routes in yield (96.5% vs. 88%) and environmental metrics. However, academic studies emphasize the role of nitro group positioning on reaction kinetics, with meta-nitro substituents slowing maleimide formation by 15–20% compared to para-substituted analogs.
Scalability and Industrial Relevance
Bench-scale trials (100 g batches) demonstrate consistent yields, but pilot-scale production (10 kg) requires modified heat transfer systems to maintain temperature gradients during exothermic steps.
Challenges and Mitigation Strategies
Side Reactions
-
Nitro Group Reduction : Occurs at temperatures >70°C, mitigated by strict thermal control.
-
Maleimide Hydrolysis : Minimized by anhydrous conditions and rapid solvent removal.
Chemical Reactions Analysis
Thiol Group Reactivity
DDPM acts as a highly selective sulfhydryl reagent due to its maleimide moiety, which undergoes Michael addition with cysteine thiols (-SH) in proteins and peptides. This reaction forms stable thioether bonds, enabling applications in protein modification and labeling .
:
- : DDPM modifies thiols in myosin’s S1 and S2 regions, altering ATPase activity. The reaction rate with S1 thiols (k = 1.7 × 10³ M⁻¹s⁻¹ at pH 7.0) is ~700x faster than with S2, indicating steric or electronic hindrance at S2 .
- : Unlike N-ethylmaleimide (NEM), DDPM’s reactivity decreases at alkaline pH, attributed to its unique pKa (6.28) and local electrostatic environment .
- : DDPM preferentially labels surface-exposed thiols in proteins, as shown in ribonuclease and glyceraldehyde-3-phosphate dehydrogenase studies .
: Comparative Thiol Reactivity of Maleimide Derivatives
| Reagent | Target Thiol | Rate Constant (M⁻¹s⁻¹) | pH Optimum |
|---|---|---|---|
| DDPM | S1 (Myosin) | 1.7 × 10³ | 6.5–7.0 |
| NEM | S1 (Myosin) | 2.1 × 10³ | 7.5–8.5 |
| BIPM | S1/S2 | 5.4 × 10² | 7.0–7.5 |
| Data sourced from myosin ATPase modulation experiments . |
Diels-Alder Reactivity
The maleimide group in DDPM participates in cycloaddition reactions with dienes, forming six-membered adducts. This reactivity is leveraged in synthesizing complex heterocycles and studying steric effects in crowded environments .
:
DDPM reacts with anthracene derivatives under mild conditions (60°C, toluene) to yield Diels-Alder adducts with >90% regioselectivity. The electron-withdrawing nitro groups enhance dienophilicity, accelerating the reaction .
Computational Insights into Reactivity
DFT and Hartree-Fock calculations (B3LYP/6-311++G(d,p)) reveal electronic features driving DDPM’s reactivity :
- : 3.2 eV, indicating moderate kinetic stability but sufficient electrophilicity for thiol addition .
- : The maleimide carbonyl carbons show intense electrophilic regions (≈+40 kcal/mol), while the dimethylamino group acts as a nucleophilic site (-25 kcal/mol) .
: Calculated Electronic Parameters of DDPM
| Parameter | Value (DFT/B3LYP) |
|---|---|
| HOMO Energy (eV) | -6.34 |
| LUMO Energy (eV) | -3.12 |
| Dipole Moment (Debye) | 5.87 |
| Data from vibrational frequency and ESP analyses . |
Scientific Research Applications
2.1. Chromatographic Analysis
DDPM can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile and water, highlighting its utility in pharmacokinetics and impurity isolation .
DDPM has shown potential biological applications, particularly as an antifungal agent. Its structure-dependent activity has been noted in various studies, indicating that modifications to the maleimide framework can enhance biological efficacy . Additionally, its cytotoxic properties have been explored for potential therapeutic uses against malaria and other diseases .
3.1. Polymer Science
In polymer chemistry, N-substituted maleimides like DDPM are utilized for their excellent heat resistance and ability to form copolymers. The compound has been integrated into rubber and plastics formulations to enhance performance characteristics such as thermal stability and mechanical strength .
3.2. Antifouling Agents
DDPM is also recognized for its application as an antifouling agent in coatings and materials science. Its ability to inhibit biofilm formation on surfaces makes it valuable in marine applications and other environments where fouling is a concern .
4.1. Antifungal Activity Study
A comparative study conducted by Salewska et al. (2012) investigated the antifungal properties of various maleimide derivatives, including DDPM. The results indicated that DDPM exhibited significant antifungal activity against several strains of fungi, suggesting its potential as a therapeutic agent in agricultural or medical settings.
4.2. Computational Analysis Validation
The reliability of computational methods used to study DDPM was validated through experimental comparisons of vibrational frequencies obtained via DFT calculations against observed values from spectroscopic analyses . The correlation coefficients were notably high (R² ≈ 0.9996), confirming the accuracy of the computational predictions.
Mechanism of Action
The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Maleimide Derivatives
Structural and Functional Comparisons
Maleimides share a core structure (H₂C=CH-CO-NH₂) but differ in substituents, which dictate reactivity, steric effects, and applications. Key comparisons include:
Reactivity with Enzymes
- DDPM vs. NEM: DDPM’s bulky substituent reduces reaction rates compared to NEM but enhances specificity. For example, DDPM inactivates isocitrate dehydrogenase at a slower rate than NEM, but protection by TPNH/MnSO₄ is observed only with DDPM, suggesting steric shielding of active-site cysteine . In d-amino acid oxidase, DDPM binds 3 moles per 50,000 g protein, whereas N-alkylmaleimides show chain-length-dependent inhibition due to nonpolar interactions .
- This highlights DDPM’s selectivity for accessible cysteine residues.
Industrial and Theoretical Insights
Anti-Fouling Properties :
- Computational Studies: DFT calculations reveal DDPM’s strong intramolecular charge transfer (ICT) and electron-deficient maleimide ring, which enhance electrophilicity . Similar studies on N-phenylmaleimide show less pronounced ICT due to the absence of nitro groups .
Key Research Findings
Steric Effects : DDPM’s large substituent limits access to buried cysteine residues, making it a probe for surface-exposed thiols .
Chromophoric Utility : The dinitrophenyl group allows UV-vis tracking of labeled peptides, aiding in protein mapping .
Thermal Stability : DDPM-containing polymers exhibit enhanced heat resistance compared to N-alkylmaleimide copolymers .
Biological Activity
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide (commonly referred to as N-(DNP)maleimide) is a synthetic compound recognized for its significant biological activity, particularly in biochemical research and applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and diverse applications, supported by empirical data and case studies.
N-(DNP)maleimide has the molecular formula C₁₂H₁₀N₄O₆ and a molecular weight of 306.23 g/mol. The compound features a maleimide ring conjugated with a dinitrophenyl group, which contributes to its reactivity towards thiol groups (-SH) in proteins. This specific interaction is facilitated through a Michael addition reaction, leading to the formation of stable thioether linkages that can be monitored spectrophotometrically due to the compound's distinct color change upon reaction.
The primary biological activity of N-(DNP)maleimide lies in its ability to selectively react with thiol groups present in cysteine residues of proteins. This reaction allows for the labeling and quantification of thiol concentrations in various biological samples, making it a valuable tool for studying protein interactions and modifications .
Reaction Overview
- Reactivity : N-(DNP)maleimide reacts specifically with -SH groups.
- Resulting Product : Formation of stable thioether linkages.
- Detection : Colorimetric changes facilitate the monitoring of reactions.
Applications in Biochemistry
N-(DNP)maleimide is widely used in various biochemical applications, including:
- Fluorescent Probes : It serves as a fluorescent probe for studying protein interactions and modifications involving cysteine residues. Its fluorescent properties allow researchers to visualize and quantify thiol groups within proteins .
- Bioconjugation : The compound is utilized in bioconjugation techniques to link biomolecules (e.g., antibodies, proteins) with drugs or nanoparticles for targeted delivery systems.
- Environmental Science : Due to its antifouling properties, it is also applied in environmental science to prevent biofouling on surfaces.
Case Studies
-
Modification of Alliinase :
A study demonstrated the use of N-(DNP)maleimide for the chemical modification of alliinase from garlic. The modification revealed accessible thiol groups (Cys220 and Cys350) without affecting enzyme activity or structure. This facilitated the conjugation of alliinase with biotin for efficient enzymatic production of allicin . -
Thiol Detection :
Research highlighted N-(DNP)maleimide's effectiveness as a fluorescent probe for detecting thiols in live cells. The compound showed good cell permeability and high selectivity for cysteine over other amino acids, enabling real-time imaging of thiol dynamics within cellular environments .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics comparing N-(DNP)maleimide with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Maleimide ring + dinitrophenyl group | Strong reactivity towards thiols; colorimetric detection |
| Maleimide | Basic maleimide structure | Reactive towards thiols but lacks colorimetric properties |
| 4-Dimethylaminobenzaldehyde | Aldehyde functional group | Used in organic synthesis; not specifically for thiol detection |
| 1,2-Benzenedithiol | Contains two thiol groups | Primarily used as a reducing agent |
Q & A
Basic Research Questions
Q. What computational methods are recommended for predicting the structural and electronic properties of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide?
- Methodological Answer: The compound’s optimized geometry, vibrational frequencies, and electrochemical properties (e.g., HOMO-LUMO gaps) can be predicted using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. Hartree-Fock (HF) methods at the same basis set are also viable for vibrational analysis. Software like Gaussian 09 enables simulations of NMR chemical shifts, molecular electrostatic potential (MEP) maps, and thermodynamic properties (e.g., Gibbs free energy at 300 K) .
Q. How can researchers experimentally validate theoretical predictions of molecular charge transfer regions in this compound?
- Methodological Answer: Validate charge transfer behavior using electrochemical techniques (cyclic voltammetry) to measure redox potentials. Compare computed HOMO-LUMO energy gaps with experimental UV-Vis spectra. MEP maps generated via DFT can identify nucleophilic/electrophilic regions, which correlate with reactivity in biological or synthetic applications .
Q. What are the primary biological targets of this compound, and what methodologies confirm its inhibitory effects?
- Methodological Answer: The compound exhibits inhibitory activity against DNMT-1 (DNA methyltransferase), Bfl-1 (anti-apoptotic protein), and monoglyceride lipase . Confirm activity via:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
- Antimicrobial testing : Agar diffusion or microdilution assays against Candida spp. .
Advanced Research Questions
Q. How do electron-withdrawing nitro groups influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer: The 3,5-dinitrophenyl group enhances electrophilicity by withdrawing electron density, facilitating nucleophilic attacks. In catalytic Diels-Alder reactions, non-covalent interactions (e.g., π-π stacking with aromatic dienes) can be optimized using MOF catalysts (e.g., Mg-MMPF-3) to improve yields. Monitor reactivity via in situ NMR or HPLC .
Q. What experimental strategies mitigate isomerization in thiol-maleimide conjugations involving this compound?
- Methodological Answer: Isomerization (e.g., retro-Michael reactions) can be minimized by:
- Using pH 6.5–7.5 buffers to stabilize thiolate intermediates.
- Avoiding prolonged reaction times; monitor progress via HPLC-MS .
- Substituting with maleimide derivatives resistant to ring-opening (e.g., bromophenyl variants) .
Q. How to design FRET-based assays using this compound as a fluorescence quencher?
- Methodological Answer: Pair the compound (acceptor) with 5-(2-iodoacetylaminoethyl)aminonaphthalene-1-sulfonic acid (donor) for Förster distances of ~5.5–6.4 nm. Use stopped-flow fluorimetry to monitor peptide cleavage (e.g., protease activity) via donor fluorescence recovery. Optimize labeling by targeting cysteine residues in peptides/proteins .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental data on vibrational frequencies?
- Methodological Answer: Discrepancies arise from approximations in basis sets (e.g., HF vs. DFT) or anharmonic effects in experimental IR spectra. Apply scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align computed frequencies. Cross-validate using Raman spectroscopy and temperature-dependent studies to account for solvent/environmental effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
